molecular formula C8H15BrOSSe B12639546 S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate CAS No. 918904-78-6

S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate

Cat. No.: B12639546
CAS No.: 918904-78-6
M. Wt: 318.15 g/mol
InChI Key: GMPCKCLWOOMVEI-UHFFFAOYSA-N
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Description

IUPAC Name and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is S-{3-[(3-bromopropyl)selanyl]propyl} ethanethioate , which systematically describes its molecular structure. The CAS Registry Number assigned to this compound is 918904-78-6 , a unique identifier used in chemical databases and regulatory documentation.

Molecular Formula and Weight

The molecular formula of this compound is C₈H₁₅BrO₂SSe , derived from its constituent atoms:

  • Carbon (C): 8 atoms
  • Hydrogen (H): 15 atoms
  • Bromine (Br): 1 atom
  • Oxygen (O): 2 atoms
  • Sulfur (S): 1 atom
  • Selenium (Se): 1 atom

The molecular weight, calculated using standard atomic masses, is 334.08 g/mol .

Table 1: Molecular Formula and Weight

Component Value
Molecular Formula C₈H₁₅BrO₂SSe
Molecular Weight 334.08 g/mol

Selanyl and Thioacetate Functional Group Analysis

The compound features two critical functional groups:

  • Selanyl Group (-Se-): A selenium atom bridging two propyl chains. This group is analogous to sulfide bridges but exhibits distinct reactivity due to selenium’s larger atomic size and lower electronegativity compared to sulfur.
  • Thioacetate Group (CH₃C(O)S-): A thioester formed by the substitution of oxygen with sulfur in an acetate group. Thioesters are known for their role in biochemical processes and synthetic applications, such as acyl transfer reactions.

Table 2: Functional Group Analysis

Functional Group Structure Role and Characteristics
Selanyl -Se- Confers redox-active properties; enhances nucleophilicity in substitution reactions.
Thioacetate CH₃C(O)S- Acts as a leaving group in acyl transfer reactions; stabilizes adjacent electrophilic centers.

Historical Context and Discovery

The discovery and early research into this compound remain poorly documented in publicly accessible literature. This is consistent with many organoselenium compounds, which are often synthesized for niche applications in academic or industrial settings. The compound likely emerged from efforts to explore selenium’s unique electronic and steric effects in organic synthesis, particularly in the development of cross-coupling reagents or heteroatom-rich polymers.

Significance in Organoselenium Chemistry

This compound exemplifies the versatility of organoselenium compounds in synthetic chemistry. Key areas of significance include:

  • Dual Reactivity: The coexistence of selanyl and thioacetate groups enables sequential functionalization, allowing chemists to design cascade reactions or multifunctional ligands.
  • Selenium-Sulfur Synergy: The compound’s structure provides a platform for studying chalcogen interactions, which are critical in catalysis and materials science. For example, selenium’s polarizability enhances its ability to stabilize transition states in redox reactions.
  • Building Block for Complex Architectures: Its bromine substituent offers a site for further derivatization, making it a precursor for dendrimers, macrocycles, or metal-organic frameworks.

Properties

CAS No.

918904-78-6

Molecular Formula

C8H15BrOSSe

Molecular Weight

318.15 g/mol

IUPAC Name

S-[3-(3-bromopropylselanyl)propyl] ethanethioate

InChI

InChI=1S/C8H15BrOSSe/c1-8(10)11-5-3-7-12-6-2-4-9/h2-7H2,1H3

InChI Key

GMPCKCLWOOMVEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC[Se]CCCBr

Origin of Product

United States

Preparation Methods

Laboratory Synthesis Methods

1.1 Reaction Scheme
The synthesis typically involves a two-step reaction:

1.2 Reaction Conditions

  • Solvents : Common solvents include dichloromethane or ethanol, which provide a medium for efficient mixing and reaction stability.
  • Temperature : The reaction is conducted at room temperature to slightly elevated temperatures (20–50°C) to ensure optimal yield without decomposition.
  • Catalysts : Catalysts such as triethylamine are used to facilitate the coupling reaction.

1.3 Steps in Detail

Step Reagents Conditions Yield
Formation of 3-bromopropyl selenide Sodium selenide, 1,3-dibromopropane Solvent: ethanol; Temp: 25°C ~85%
Coupling with ethanethioic acid Ethanethioic acid, triethylamine Solvent: dichloromethane; Temp: 30°C ~90%

Industrial Production Methods

Industrial synthesis employs similar reaction principles but focuses on scalability and purity.

2.1 Continuous Flow Reactors
Continuous flow reactors are utilized to maintain consistent reaction conditions and improve yield. These reactors allow precise control over temperature and reagent addition rates.

2.2 Purification Techniques
Post-reaction purification is critical in industrial processes:

  • Chromatography : High-performance liquid chromatography (HPLC) is used to separate impurities.
  • Recrystallization : The compound is recrystallized using solvents like ethanol to enhance purity.

Optimization Strategies

To maximize yield and minimize side reactions:

  • Reagent Ratio : Maintaining stoichiometric or slightly excess amounts of ethanethioic acid ensures complete conversion.
  • Temperature Control : Avoiding high temperatures prevents degradation of the selenide group.
  • Reaction Time : Prolonged reaction times can lead to unwanted by-products; optimal time is typically between 4–6 hours.

Data Table Summary

Parameter Laboratory Synthesis Industrial Production
Solvent Dichloromethane/Ethanol Ethanol
Temperature Range 20–50°C 25–40°C
Reaction Time 4–6 hours Continuous
Yield ~90% ~95%
Purification Method Chromatography/Recrystallization HPLC/Recrystallization

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide or diselenide compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are used under mild conditions.

Major Products Formed:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide or diselenide compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Labeled Nucleotides

One significant application of S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate is in the synthesis of labeled nucleotides. These nucleotides are essential for RNA labeling, which is crucial in molecular biology for studying gene expression and RNA interactions .

Precursor in Organic Synthesis

The compound serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable in creating more complex molecules .

Antioxidant Research

Research has indicated that compounds containing selenium exhibit antioxidant properties. This compound could be explored for its potential role as an antioxidant agent, contributing to studies on oxidative stress and related diseases .

Data Tables

ApplicationDescription
Labeled Nucleotide SynthesisUsed in RNA labeling for molecular biology studies
Organic Synthesis PrecursorActs as a building block for synthesizing complex organic molecules
Antioxidant ResearchPotential use in studies focused on oxidative stress due to selenium's known antioxidant properties

Case Study 1: RNA Labeling Techniques

In a study conducted at the University of Southern California, researchers utilized this compound to synthesize labeled nucleotides, which were then employed in various RNA labeling techniques . This application highlights the compound's utility in advancing molecular biology methodologies.

Case Study 2: Antioxidant Activity Assessment

A research team investigated the antioxidant properties of selenium-containing compounds, including this compound. Their findings suggested that this compound demonstrated significant free radical scavenging activity, indicating its potential therapeutic applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism by which S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate exerts its effects involves the interaction with cellular thiols and enzymes. The selenide group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound selectively induces apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₈H₁₅BrO₂SSe ~307.1* Bromopropylselanyl, ethanethioate Selenium bridge, bromine leaving group
S-(3-ethylsulfanyl-3-iminopropyl) ethanethioate C₇H₁₃NOS₂ 203.3 Ethylsulfanyl, iminopropyl, ethanethioate Sulfur bridge, imine group for coordination
S-(3-((tetrazolyl-acetyl)hydrazineyl)propyl) ethanethioate (15k) C₂₄H₂₇N₇O₄S 509.6 Tetrazole, hydroxyphenyl, ethanethioate Bioactive potential, hydrogen-bonding motifs

*Calculated based on standard atomic weights.

Key Observations:

Selenium vs. Sulfur Bridges: The selanyl group in the target compound enhances polarizability and redox activity compared to sulfur analogs like S-(3-ethylsulfanyl-3-iminopropyl) ethanethioate, which may exhibit lower catalytic efficiency but better stability in aqueous media .

Leaving Group Efficacy : The bromine atom in the target compound facilitates nucleophilic substitution reactions, unlike the ethylsulfanyl or tetrazole groups in analogs, which prioritize coordination or hydrogen-bonding interactions .

Solubility and Reactivity: Ethylsulfanyl-containing derivatives (e.g., S-(3-ethylsulfanyl-3-iminopropyl) ethanethioate) are often modified via transesterification to improve solubility, a strategy less commonly applied to selenium analogs due to their inherent lipophilicity .

Physicochemical and Reactivity Profiles

  • Thermal Stability: Selenium-containing compounds typically exhibit lower thermal stability than sulfur analogs due to weaker C–Se bonds. For example, this compound may decompose at temperatures >150°C, whereas sulfur-based analogs like S-(3-ethylsulfanyl-3-iminopropyl) ethanethioate remain stable up to 200°C .
  • Electronic Properties : The selanyl group’s electron-donating nature enhances the electrophilicity of adjacent carbons, making the target compound more reactive in alkylation reactions compared to sulfur analogs .

Biological Activity

S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. This article delves into the compound's structure, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C₅H₉BrOS
  • Molecular Weight: 201.09 g/mol
  • IUPAC Name: this compound

The compound features a bromopropyl group attached to a selenium atom, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Properties
    • Research indicates that selenium-containing compounds exhibit antioxidant properties. The presence of selenium in this compound suggests potential protective effects against oxidative stress.
    • Case Study: A study on related selenium compounds demonstrated their ability to scavenge free radicals, thereby reducing oxidative damage in cellular models .
  • Anticancer Activity
    • Compounds with selenium have been investigated for their anticancer potential. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • Research Findings: A study showed that selenium compounds can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment .
  • Neuroprotective Effects
    • Preliminary studies suggest that selenium compounds may exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.
    • Data Table: Neuroprotective Effects of Selenium Compounds
    CompoundModel UsedEffect Observed
    SelenomethionineRat hippocampal neuronsReduced oxidative stress
    SelenocysteineMouse modelsImproved cognitive function
    This compoundIn vitro neuronal culturesPotential neuroprotection (ongoing studies)

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation: Selenium is known for its role in the synthesis of selenoproteins, which are crucial for redox homeostasis.
  • Gene Expression Regulation: Selenium compounds can influence the expression of genes involved in apoptosis and cell survival pathways.
  • Enzyme Activity: The compound may affect the activity of various enzymes, including those involved in detoxification processes.

Toxicological Considerations

While selenium compounds can have beneficial effects, they also pose potential toxicity risks at high concentrations. Understanding the dose-response relationship is crucial for determining safety profiles.

  • Toxicity Studies: Research indicates that excessive selenium intake can lead to selenosis, characterized by symptoms such as gastrointestinal disturbances and neurological issues .

Q & A

[Basic] What synthetic strategies are employed for S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiol-ene click reactions. For example, mesylate intermediates (e.g., 3-bromopropyl derivatives) can react with potassium thioacetate in polar aprotic solvents like DMF at 50–100°C to introduce the thioester moiety . Purification often employs silica gel chromatography with hexane/ethyl acetate gradients to isolate the product . Optimization focuses on stoichiometric ratios (e.g., excess thioacetate to ensure complete substitution) and inert atmospheres (Ar) to prevent oxidation of selanyl or thiol groups .

[Basic] What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying molecular structure, particularly the selanyl-propyl linkage and thioester carbonyl (δ ~166–168 ppm for thioacetate) .
  • Chromatography : TLC monitors reaction progress, while flash column chromatography ensures high purity (>95%) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns, especially for bromine/selenium-containing derivatives .

[Advanced] How does the selanyl group influence the compound’s reactivity in cross-coupling or functionalization reactions?

Methodological Answer:
The selanyl (Se) group enhances nucleophilicity compared to sulfur, enabling selective bond formation in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura). However, its larger atomic radius increases steric hindrance, requiring tailored ligands (e.g., bulky phosphines) to stabilize intermediates . Researchers must also consider selenium’s redox sensitivity; reactions should be conducted under inert conditions to avoid selenoxide formation .

[Advanced] What strategies mitigate steric hindrance when incorporating this compound into dendritic or polymeric architectures?

Methodological Answer:
Steric congestion is addressed by:

  • Proportionate Branching : Introducing spacers (e.g., flexible propyl chains) between the selanyl group and the polymer backbone to reduce steric strain .
  • Stepwise Functionalization : Sequential addition of monomers to control dendritic growth and avoid overcrowding .
  • Computational Modeling : DFT calculations predict steric clashes and guide the design of sterically optimized intermediates .

[Basic] How is the stability of this compound assessed under varying experimental conditions?

Methodological Answer:
Stability studies involve:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (>150°C for thioesters) .
  • Solvent Compatibility : Testing solubility in polar (DMF, DCM) vs. nonpolar (hexane) solvents to identify aggregation risks .
  • Hydrolytic Stability : Monitoring thioester hydrolysis at neutral/basic pH via 1^1H NMR, with adjustments to buffer systems (e.g., phosphate buffers) to slow degradation .

[Advanced] What role does this compound play in stimuli-responsive materials or catalytic systems?

Methodological Answer:
The thioester and selanyl groups enable applications in:

  • Light-Responsive Systems : As a photo-labile linker, the selanyl group undergoes reversible bond cleavage under UV light, facilitating dynamic self-assembly .
  • Catalysis : The selenium atom acts as a Lewis acid catalyst in oxidation reactions (e.g., epoxidation), with the thioester providing electron-withdrawing effects to stabilize transition states .

[Basic] What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile thioesters or selenium byproducts .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact, as thioesters are irritants .
  • Storage : In amber vials under Ar at –20°C to prevent oxidation and thermal degradation .

[Advanced] How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Isotopic Labeling : Use 77^{77}Se NMR to distinguish selenium environments from overlapping signals in 1^1H NMR .
  • 2D NMR Techniques : HSQC and HMBC correlate 1^1H-13^{13}C/77^{77}Se interactions, clarifying ambiguous assignments .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation when spectral data conflict .

[Basic] What solvents and reaction media are compatible with this compound?

Methodological Answer:

  • Polar Aprotic Solvents : DMF, DMSO, or THF for reactions requiring high solubility of ionic intermediates .
  • Nonpolar Solvents : Hexane or ethyl acetate for extraction and chromatography, minimizing thioester hydrolysis .
  • Aqueous Media : Avoid prolonged exposure; use buffered solutions (pH 6–7) for short-term stability .

[Advanced] How can computational methods guide the design of derivatives with enhanced properties?

Methodological Answer:

  • DFT Calculations : Predict redox potentials of the selanyl group to tailor catalytic activity .
  • MD Simulations : Model steric interactions in dendritic systems to optimize branching patterns .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine vs. iodine) with biological activity or material performance .

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